

comparative solubility of atorvastatin sodium salt enantiomers

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Compound Focus: (3s,5s)-atorvastatin sodium salt

CAS No.: 1428118-38-0

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Alternative Solubility Data and Methods

Although direct data on enantiomers is unavailable, the following table summarizes key solubility data for atorvastatin and its various formulations from research, which may provide useful reference points.

Compound / Formulation	Solubility (mmol/L)	Conditions / Notes	Source
Atorvastatin (Calcium salt)	0.11 ± 0.01 mM	Saturated solution, measured by UV-spectrophotometry	[1]
Atorvastatin Conjugate 1a	0.32 ± 0.02 mM	Galactose-targeted conjugate, amide/ester bond	[1]
Atorvastatin Conjugate 3a	0.54 ± 0.01 mM	Galactose-targeted conjugate, amide bond (highest solubility)	[1]
Atorvastatin Nanosuspension	Not quantified	Significant enhancement in dissolution rate	[2]
Atorvastatin in Acetone	Highest among mono-solvents	Temperature range 293.15K to 328.15K	[3]

Experimental Protocols for Solubility Enhancement

Here are detailed methodologies for two common approaches to improving atorvastatin solubility, which can be adapted for future enantiomer studies.

Preparation of Targeted Conjugates

This protocol is used to synthesize atorvastatin conjugates with improved water solubility and hepatoselectivity [1] [4].

- **Design & Synthesis:** Conjugates are designed using N-acetylgalactosamine derivatives as targeting moieties for the hepatic asialoglycoprotein receptor (ASGPR). The connection between atorvastatin and the targeting ligand is made via either an ester or an amide bond.
- **Coupling Reaction:** Synthesis is achieved through a copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, which links the modified atorvastatin to the carbohydrate-based ligand.
- **Solubility Measurement:** The concentration of the conjugates in saturated aqueous solutions is determined using **UV-spectrophotometry**.
- **Stability & Release:** The stability of the conjugates and the release of active atorvastatin are evaluated under model physiological conditions, including incubation with intracellular proteases to simulate enzymatic cleavage [1].

Preparation of Nanosuspensions

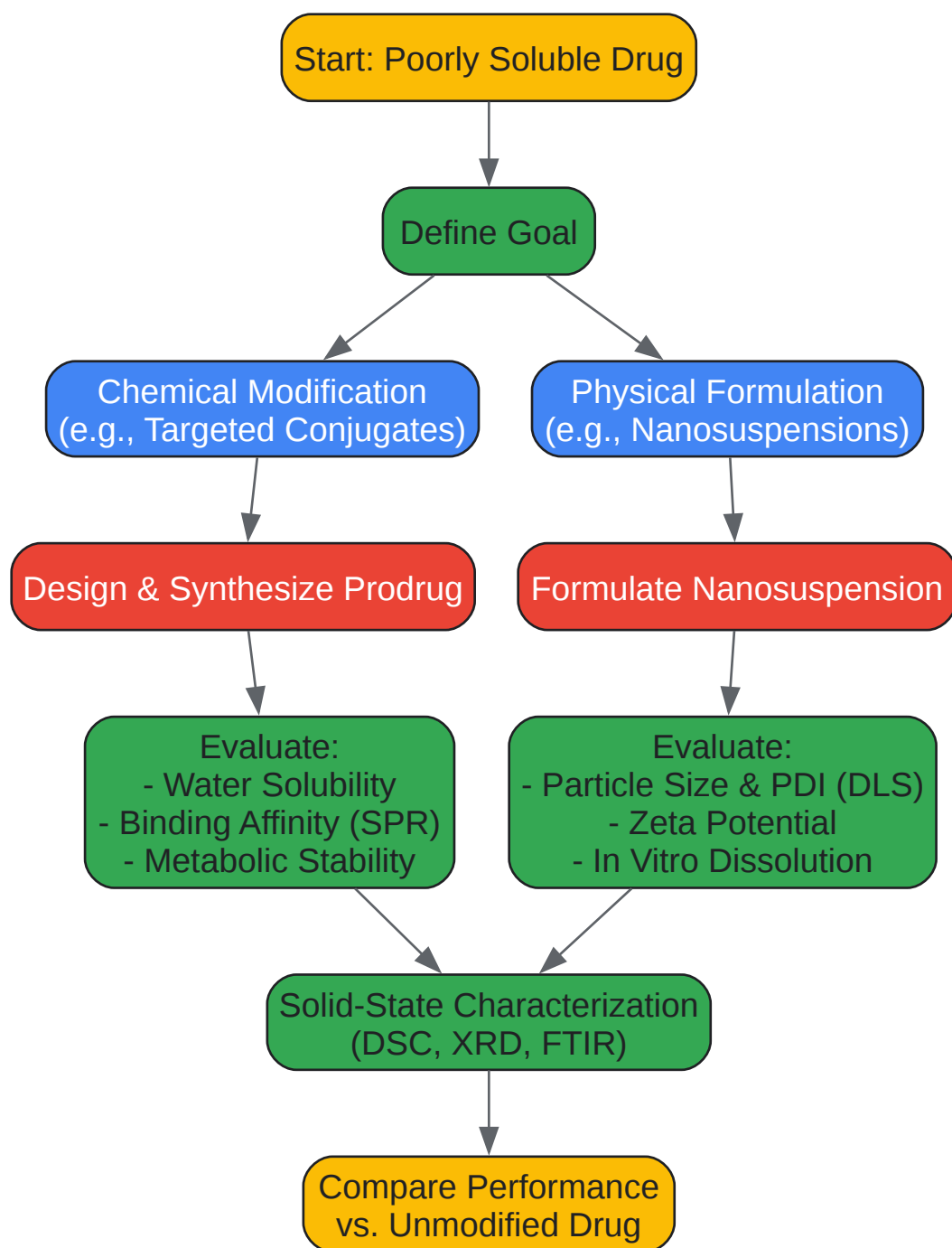
This method physically reduces drug particle size to increase surface area and dissolution rate [2].

- **Technique:** **Anti-solvent precipitation** technique.
- **Procedure:**
 - Dissolve 20 mg of atorvastatin calcium in 1 mL of methanol (solvent).
 - Prepare the anti-solvent phase by dissolving a stabilizer (e.g., Pluronic F127, HPMC, PVP) in deionized water at concentrations of 0.5-2% w/v.
 - Add the drug solution dropwise into the anti-solvent phase under immediate probe sonication (e.g., 80% amplification for 2-3 minutes in an ice bath).
 - Stir the resulting nanosuspension at room temperature for 1 hour to allow for complete evaporation of the organic solvent.
- **Lyophilization:** For stability, nanosuspensions can be lyophilized. A lyoprotectant (e.g., mannitol or trehalose) is added to the nanosuspension before freezing at -80°C and subsequent freeze-drying.

- **Characterization:** The resulting nanosuspensions are characterized for particle size, zeta potential, and polydispersity index (PDI) using a Zetasizer. Solid-state properties are analyzed using DSC and XRD [2].

Workflow for Solubility Enhancement Studies

The diagram below outlines the general decision-making and experimental workflow for developing and evaluating enhanced drug formulations like conjugates and nanosuspensions.



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